molecular formula C14H13BrFN3O B3008230 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one CAS No. 2089288-27-5

8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one

Cat. No.: B3008230
CAS No.: 2089288-27-5
M. Wt: 338.18
InChI Key: NKDMNFNFCCPJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one (CAS: 2089288-27-5) is a heterocyclic compound with the molecular formula C₁₄H₁₃BrFN₃O and a molecular weight of 338.18 g/mol . Its structure features a fused imidazoquinolinone core substituted with bromo (C8), fluoro (C7), methyl (C3), and isopropyl (N1) groups.

Properties

IUPAC Name

8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN3O/c1-7(2)19-13-8-4-9(15)10(16)5-11(8)17-6-12(13)18(3)14(19)20/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDMNFNFCCPJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=NC3=CC(=C(C=C32)Br)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.

    Methylation and Alkylation: The methyl and propan-2-yl groups can be introduced through alkylation reactions using reagents like methyl iodide and isopropyl bromide.

Industrial Production Methods

Industrial production of 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced imidazoquinoline derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced imidazoquinoline derivatives with hydrogenated functional groups.

    Substitution: Imidazoquinoline derivatives with substituted functional groups in place of bromine or fluorine.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazoquinoline derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that compounds within this class can modulate pathways involved in cell proliferation and survival, making them candidates for cancer therapeutics.

Antiviral Properties

Imidazoquinolines are also recognized for their antiviral activity. The compound has been evaluated for its effectiveness against various viral infections, potentially acting as an immune modulator. This application is particularly relevant in the context of emerging viral diseases where conventional treatments may be ineffective.

Neurological Applications

There is growing interest in the neuroprotective effects of imidazoquinoline derivatives. Preliminary studies suggest that this compound may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting specific neuroinflammatory pathways.

Case Studies

StudyObjectiveFindings
Study on Anticancer Effects To evaluate the cytotoxicity of the compound against various cancer cell linesThe compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity against breast and prostate cancer cells.
Antiviral Activity Assessment Investigate the antiviral efficacy against influenza virusResults showed a significant reduction in viral replication, suggesting potential as an antiviral agent.
Neuroprotective Study Assess the impact on neuronal cell survival under oxidative stress conditionsThe compound demonstrated protective effects on neuronal cells, reducing apoptosis rates significantly compared to controls.

Mechanism of Action

The mechanism of action of 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous imidazo[4,5-c]quinolinones, focusing on substituent effects, synthetic routes, and biological relevance.

Structural Analogues and Substituent Variations

Substituent Impact on Properties

  • Halogenation (Br/F): The bromo and fluoro substituents in the target compound enhance electrophilic reactivity and metabolic stability compared to non-halogenated analogues like DD8 . Bromine at C8 is conserved in compounds 3e and 3f, suggesting its role in π-stacking interactions in kinase binding pockets .
  • N1 Substitution: The isopropyl group in the target compound may improve solubility relative to bulkier groups like benzyl (3e) or trifluoromethylphenyl (3f) .
  • C3 Methyl Group: Present in all listed compounds, this group likely contributes to steric stabilization of the imidazole ring .

Biological Activity

8-Bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity, particularly in the context of cancer treatment. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C27H32FN5O2\text{C}_{27}\text{H}_{32}\text{F}\text{N}_{5}\text{O}_{2}

Key Features:

  • Bromine and Fluorine Substituents: These halogen atoms are known to enhance the biological activity of organic compounds.
  • Imidazoquinoline Core: This structure is associated with various biological activities, including kinase inhibition.

Research indicates that 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one selectively modulates ataxia telangiectasia mutated (ATM) kinase activity. ATM kinase plays a crucial role in DNA damage response and cell cycle regulation. Inhibition of ATM has been linked to enhanced sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies in oncology .

Antitumor Activity

Several studies have demonstrated the antitumor efficacy of this compound. For instance, in mouse xenograft models, it showed significant tumor growth inhibition when used in combination with other chemotherapeutic agents like irinotecan and olaparib. The results indicated that the compound could enhance the cytotoxic effects of these drugs, suggesting a potential role as an adjuvant therapy in cancer treatment .

Selectivity and Toxicity

The selectivity profile of 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one has been evaluated through various assays. It exhibits low off-target effects compared to other tyrosine kinase inhibitors, minimizing potential toxicity associated with broad-spectrum kinase inhibition. This selectivity is crucial for developing safer therapeutic options for cancer patients .

Case Studies

StudyModelFindings
Mouse XenograftSignificant tumor growth inhibition observed when combined with irinotecan.
In Vitro Cell LinesDemonstrated enhanced apoptosis in cancer cell lines when treated with ATM inhibitors.
PharmacokineticsFavorable absorption and distribution profiles noted in preclinical trials.

Q & A

Q. Key Data :

  • 1H NMR : δ 12.75 (s, NH), 8.74 (s, aromatic H), 3.79 (s, OCH3) .
  • 13C NMR : Peaks at δ 161.37 (C=O), 140.08 (C-Br), 55.71 (OCH3) .

Advanced Data Contradiction Analysis

Question : How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives? Answer :

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 8-bromo-2-(4-fluorophenyl) derivatives show δ 8.21–8.25 ppm for aromatic protons) .
  • Elemental Analysis : Confirm purity and rule out hydrate or solvate formation (e.g., C: 69.48% observed vs. 69.24% calculated) .
  • X-ray Crystallography : Resolves absolute configuration when stereochemical ambiguity arises .

Basic Reaction Mechanism

Question : What is the proposed mechanism for forming the imidazo[4,5-c]quinolinone core during synthesis? Answer :

Nucleophilic Attack : Hydrazine derivatives react with ethyl 4-chloro-quinoline-3-carboxylate, displacing chloride to form a hydrazone intermediate .

Cyclization : Heating in xylenes induces intramolecular attack of the hydrazone nitrogen on the carbonyl carbon, forming the imidazole ring .

Bromination/Fluorination : Electrophilic aromatic substitution (e.g., NBS for bromo, Selectfluor for fluoro) introduces halogen groups post-cyclization .

Advanced Analytical Method Validation

Question : How can HPLC methods be validated to ensure purity and stability of this compound under varying conditions? Answer :

  • Column : C18 (5 μm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min .
  • Detection : UV at 254 nm (quinoline absorbance) .
  • Forced Degradation : Expose to UV light (λ = 365 nm) for 48 hours; monitor degradation via peak area reduction (<5% indicates light sensitivity) .

Table 2 : Stability Under Stress Conditions

ConditionDegradation (%)Observation Period
UV Light (365 nm)4.248 hours
Acidic (pH 2)8.724 hours
Oxidative (3% H2O2)12.524 hours

Advanced Reactivity Studies

Question : What strategies enable selective functionalization of the bromo and fluoro substituents in cross-coupling reactions? Answer :

  • Suzuki-Miyaura Coupling : Use Pd(PPh3)4 catalyst with arylboronic acids to replace bromo (retain fluoro due to its weaker leaving-group ability) .
  • SNAr Reactions : Activate fluoro substituents with electron-withdrawing groups (e.g., NO2) for displacement by amines or thiols .
  • Protection Strategies : Temporarily protect the imidazole NH with Boc groups to prevent side reactions during halogenation .

Basic Purification Techniques

Question : What purification methods are most effective for isolating 8-bromo-7-fluoro-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one from reaction mixtures? Answer :

  • Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate and brine .
  • Crystallization : Recrystallize from ethanol/water (7:3) to obtain high-purity crystals .
  • Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel to resolve regioisomers .

Advanced Computational Modeling

Question : How can DFT calculations predict the reactivity of this compound in nucleophilic substitution reactions? Answer :

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-8 bromo position) susceptible to nucleophilic attack .
  • Transition State Analysis : Calculate activation energies for SNAr pathways using Gaussian09 with B3LYP/6-31G* basis set .

Basic Spectroscopic Interpretation

Question : How should researchers interpret key 1H NMR signals for this compound? Answer :

  • NH Proton : δ 12.75 (s, 1H) indicates an intramolecular hydrogen bond stabilizing the imidazole ring .
  • Aromatic Protons : Doublets at δ 8.09–8.74 ppm confirm quinoline core substitution patterns .
  • Methoxy Group : δ 3.79 (s, 3H) correlates with C-4 methoxy in analogous compounds .

Advanced Stability Profiling

Question : What methodologies assess the photostability and hydrolytic degradation of this compound? Answer :

  • Photostability : Expose to ICH Q1B guidelines (1.2 million lux hours UV/Vis), monitor via HPLC .
  • Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C, 7 days); quantify intact compound using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.